5-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Description
Nuclear Magnetic Resonance Spectral Assignments
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of this compound through analysis of chemical shifts, coupling patterns, and integration ratios. High-resolution proton nuclear magnetic resonance spectra reveal distinct environmental differences for hydrogen atoms in various positions throughout the molecule. The aromatic protons of the three phenyl substituents appear in characteristic downfield regions, typically between 7.0-8.5 ppm, with specific chemical shifts influenced by the electronic effects of the fluorine and methoxy substituents.
The 4-fluorophenyl substituent exhibits characteristic splitting patterns due to fluorine-proton coupling, creating doublet signals for the ortho protons (relative to fluorine) with typical coupling constants of 8-10 Hz. The meta protons appear as doublets of doublets due to both fluorine coupling and ortho-meta proton coupling. The 4-methoxyphenyl group displays distinct signals for the methoxy protons around 3.8 ppm as a sharp singlet, while the aromatic protons show the expected AA'BB' pattern typical of para-disubstituted benzene rings.
The pyrroloisoxazole core protons occupy specific chemical shift ranges determined by the heterocyclic ring's electronic properties and the adjacent carbonyl groups' deshielding effects. The bridgehead protons in the fused ring system typically appear between 4.5-6.0 ppm, with their exact positions dependent on the stereochemical configuration and conformational preferences of the bicyclic framework. Integration ratios confirm the expected number of protons in each environment, with the aromatic regions showing complex multipicity patterns that require careful analysis for complete assignment.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift analysis of the carbon framework. The carbonyl carbons of the dione functionality appear around 160-180 ppm, characteristic of amide and ester-type carbonyls in cyclic systems. The aromatic carbons span the typical range of 120-140 ppm, with specific shifts influenced by substituent effects and ring fusion patterns. The methoxy carbon appears around 55 ppm, while the fluorine-bearing carbon shows characteristic downfield shifts and carbon-fluorine coupling patterns that confirm the fluorine substitution position.
Infrared and Mass Spectrometric Profiling
Infrared spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of specific functional groups and provide insights into molecular conformations. The carbonyl stretching frequencies of the dione functionality appear in the region of 1700-1750 cm⁻¹, with the exact positions dependent on the electronic environment and hydrogen bonding interactions. The presence of two distinct carbonyl groups may result in multiple absorption bands if the carbonyls experience different electronic environments within the bicyclic framework.
Aromatic carbon-carbon and carbon-hydrogen stretching vibrations appear in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively, confirming the presence of the three phenyl substituents. The methoxy group contributes characteristic absorptions around 2840-2960 cm⁻¹ for the methyl carbon-hydrogen stretches and 1230-1290 cm⁻¹ for the carbon-oxygen stretching vibration. The carbon-fluorine bond of the 4-fluorophenyl substituent produces a strong absorption band in the 1000-1300 cm⁻¹ region, with the exact frequency dependent on the fluorine's electronic environment and conjugation with the aromatic ring.
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments for this compound. The molecular ion peak appears at m/z 418, corresponding to the calculated molecular weight of 418.424 g/mol. Electron ionization mass spectrometry typically produces characteristic fragmentation patterns involving loss of substituent groups and ring-opening reactions that provide structural information about the bicyclic core and substitution pattern.
The base peak in the mass spectrum often corresponds to the most stable fragment ion, which may involve loss of one or more phenyl groups or formation of stable aromatic cations. Secondary fragmentation typically includes loss of the methoxy group (m/z -31) and formation of fluorinated aromatic fragments characteristic of the 4-fluorophenyl substituent. The fragmentation pattern analysis, combined with accurate mass measurements using high-resolution mass spectrometry, provides definitive confirmation of the molecular formula and structural connectivity of this compound.
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4/c1-30-19-13-7-15(8-14-19)21-20-22(31-27(21)18-5-3-2-4-6-18)24(29)26(23(20)28)17-11-9-16(25)10-12-17/h2-14,20-22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAPTWKTHVPRHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)ON2C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 418.4 g/mol. The structure features a dihydropyrrolo[3,4-d]isoxazole core with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.4 g/mol |
| IUPAC Name | 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione |
| InChI Key | DMTLHMBJHHIBLA-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Starting materials are transformed through cyclization and functional group modifications to yield the final product. Reaction conditions such as temperature and pressure are optimized to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms can vary depending on the biological system studied. For instance, it may act as an inhibitor or modulator of certain pathways involved in disease processes.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Enzyme Inhibition : Studies have shown that related isoxazolone derivatives can inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and other cellular processes .
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells .
- Neuroprotective Effects : There is emerging evidence suggesting that these compounds may also exhibit neuroprotective properties by modulating neuroinflammatory pathways .
Case Studies
- p38 MAPK Inhibition : A study focusing on isoxazolones highlighted the importance of structural features in mediating enzyme inhibition. The presence of specific substituents was found to enhance binding affinity and selectivity towards p38 MAPK .
- Cytotoxicity Assays : Research involving cytotoxicity assays against human cancer cell lines demonstrated that certain derivatives of this compound could significantly reduce cell viability, indicating potential for further development as anticancer agents .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., F, Cl): Fluorine and chlorine substituents improve metabolic stability and binding affinity to hydrophobic enzyme pockets. For example, 4-fluorophenyl groups in the target compound may enhance resistance to oxidative degradation compared to non-halogenated analogs .
- Electron-Donating Groups (e.g., OCH₃, N(CH₃)₂): Methoxy and dimethylamino groups increase solubility in polar solvents. The dimethylamino group in and likely facilitates protonation under physiological conditions, enhancing bioavailability .
Crystallographic and Conformational Insights
- Isostructural analogs (e.g., compounds 4 and 5 in ) exhibit planar molecular conformations except for one fluorophenyl group oriented perpendicularly, which may influence packing in solid-state formulations or interactions with biological targets .
Preparation Methods
Isoxazole Ring Formation via Hydroxylamine Addition
The foundational step in synthesizing the pyrroloisoxazole-dione scaffold involves constructing the isoxazole ring. As demonstrated in the synthesis of analogous 5-aryl-3-aryl isoxazoles, hydroxylamine hydrochloride reacts with α,β-unsaturated ketones (chalcones) under reflux conditions in ethanol-water mixtures. For the target compound, a brominated chalcone precursor bearing 4-fluorophenyl, 4-methoxyphenyl, and phenyl substituents undergoes nucleophilic attack by hydroxylamine at the β-carbon, followed by cyclodehydration (Figure 1).
Reaction Conditions :
-
Solvent : Absolute ethanol/water (10:1 ratio)
-
Temperature : Reflux at 80°C for 4–6 hours
-
Workup : Column chromatography (silica gel, ethyl acetate/hexane) yields 42–49% purified product.
The mechanism proceeds via protonation of the chalcone carbonyl, nucleophilic attack by hydroxylamine, and elimination of water to form the isoxazole heterocycle. Substituent positioning on the chalcone ensures regioselective cyclization, critical for introducing the 4-fluorophenyl and 4-methoxyphenyl groups.
Pyrrolidine Dione Annulation Strategies
Following isoxazole formation, the pyrrolidine dione ring is constructed through intramolecular cyclization. Two primary methods are employed:
Base-Promoted Cyclization
Adapted from dihydroisobenzofuran syntheses, treatment of the isoxazole intermediate with aqueous NaOH (5% w/v) under reflux induces deprotonation and nucleophilic ring closure. Acidification with HCl precipitates the dione product.
Optimized Parameters :
Transition Metal-Catalyzed Annulation
Rhodium-catalyzed methods, effective for pyrrolooxazole derivatives, are applied to the target compound. Using Rh₂(oct)₄ (1 mol%) in 1,2-dichloroethane (DCE), the isoxazole intermediate undergoes [3+2] cycloaddition with nitriles, forming the fused pyrrolidine dione system.
Key Data :
-
Catalyst : Rh₂(oct)₄ (1 mol%)
-
Solvent : DCE, reflux for 10 minutes
Starting Materials and Precursor Synthesis
Chalcone Precursor Preparation
The α,β-unsaturated ketone precursor is synthesized via Claisen-Schmidt condensation:
Alternative Precursors for Optimization
-
Grignard Reagents : 4-Fluorophenyl magnesium bromide reacts with isobenzofuran carbonitriles to form alcohol intermediates, subsequently reduced by NaBH₄.
-
Acyl Thiosemicarbazides : Thiosemicarbazide derivatives of isobenzofuran are cyclized under basic conditions to form triazole-thiones, though this route is less favorable for the target dione.
Reaction Optimization and Challenges
Solvent and Temperature Effects
-
Ethanol-Water Mixtures : Higher ethanol ratios (≥80%) improve chalcone solubility but slow hydroxylamine diffusion; a 10:1 ethanol/water balance maximizes yield.
-
Mesitylene at 170°C : Thermally driven cyclization in high-boiling solvents enhances ring closure efficiency but risks decomposition beyond 180°C.
Catalytic Systems
-
Rh₂(oct)₄ : Superior to FeCl₂ or NiCl₂ in minimizing side reactions during annulation.
-
NaH/Crown Ether Systems : Facilitate acylative functionalization post-cyclization (e.g., p-tolyl methanone derivatives).
Analytical Characterization
Spectroscopic Data
Purity and Yield Considerations
-
Column Chromatography : Ethyl acetate/hexane (1:3) elutes nonpolar byproducts, achieving >95% purity.
-
Recrystallization : Ethanol/water mixtures yield crystalline product with mp 128–132°C.
Industrial and Environmental Considerations
Scalability
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
